molecular formula C23H30N2O B12770277 N-Phenyl-N-(1-(3-phenylpropyl)-4-piperidinyl)propanamide CAS No. 59708-54-2

N-Phenyl-N-(1-(3-phenylpropyl)-4-piperidinyl)propanamide

Cat. No.: B12770277
CAS No.: 59708-54-2
M. Wt: 350.5 g/mol
InChI Key: CKBFKWWOUYBCRH-UHFFFAOYSA-N
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Description

N-Phenyl-N-(1-(3-phenylpropyl)-4-piperidinyl)propanamide is a synthetic organic compound belonging to the class of amides It features a piperidine ring substituted with a phenylpropyl group and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N-(1-(3-phenylpropyl)-4-piperidinyl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-(1-(3-phenylpropyl)-4-piperidinyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-Phenyl-N-(1-(3-phenylpropyl)-4-piperidinyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide
  • N-Phenyl-N-(1-(4-phenylbutyl)-4-piperidinyl)propanamide

Uniqueness

N-Phenyl-N-(1-(3-phenylpropyl)-4-piperidinyl)propanamide is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct pharmacological properties compared to similar compounds .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

CAS No.

59708-54-2

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

N-phenyl-N-[1-(3-phenylpropyl)piperidin-4-yl]propanamide

InChI

InChI=1S/C23H30N2O/c1-2-23(26)25(21-13-7-4-8-14-21)22-15-18-24(19-16-22)17-9-12-20-10-5-3-6-11-20/h3-8,10-11,13-14,22H,2,9,12,15-19H2,1H3

InChI Key

CKBFKWWOUYBCRH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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